2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
Description
2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione (hereafter referred to as the target compound) is a push-pull chromophore featuring a polyaromatic electron-withdrawing group (EWG), 1H-cyclopenta[b]naphthalene-1,3(2H)-dione (EA4), coupled with a 3-oxoindole donor. This compound is notable for its strong intramolecular charge transfer (ICT) properties, which arise from the conjugation between the electron-rich indole and the electron-deficient naphthalene-dione core . Its synthesis involves a multi-step procedure, including Claisen condensation and decarboxylation, with recent improvements enhancing yield and scalability . Applications span organic photovoltaics (OPVs), photopolymerization, and optoelectronic devices (OPDs), leveraging its broad absorption in the visible spectrum and redox activity .
Properties
CAS No. |
918621-14-4 |
|---|---|
Molecular Formula |
C21H11NO3 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-(3-oxoindol-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C21H11NO3/c23-19-14-9-11-5-1-2-6-12(11)10-15(14)20(24)17(19)18-21(25)13-7-3-4-8-16(13)22-18/h1-10,17H |
InChI Key |
OPXFPKDZXJZMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole and a naphthalene derivative, the reaction can proceed through a series of steps including condensation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Comparison with Indane-1,3-dione (EA1)-Based Chromophores
The target compound is often compared to push-pull dyes derived from indane-1,3-dione (EA1), a benchmark EWG. Key differences include:
Key Findings :
- The naphthalene extension in EA4 enhances electron-withdrawing capacity, red-shifting the ICT band by ~50–100 nm compared to EA1-based analogs .
- EA4-based dyes exhibit superior solvatochromism, stabilizing polar excited states in solvents like DMF and acetonitrile .
- Despite superior photophysical properties, EA4’s complex synthesis limits scalability compared to EA1 .
Comparison with Other Cyclopenta[b]naphthalene-dione Derivatives
Example: MPTA (2-((8-Methyl-8H-thieno[2,3-b]indol-2-yl)methylene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione)
| Parameter | Target Compound | MPTA |
|---|---|---|
| Structure | 3-Oxoindole donor | Thienoindole donor |
| Role in Devices | Primary photoactive layer | Hole collection layer in OPDs |
| Absorption Range | 405–600 nm | Not explicitly reported |
| Function | ICT-driven charge generation | Facilitates hole transport |
Key Findings :
- MPTA’s thienoindole substituent modifies its electronic role, prioritizing hole transport over strong ICT activity, unlike the target compound’s focus on charge generation .
- Both compounds share the EA4 core but diverge in applications due to donor-group engineering.
Comparison with Naphthalene-1,4-dione Derivatives
Example: 2-(2-Phenyl-1H-indol-3-yl)naphthalene-1,4-dione (3a-d)
| Parameter | Target Compound | 3a-d |
|---|---|---|
| Dione Position | 1,3-dione (cyclopenta-fused) | 1,4-dione (linear naphthalene) |
| Conjugation | Extended π-system | Limited conjugation |
| Applications | Optoelectronics, photopolymerization | Biological activities (inferred) |
Key Findings :
Photovoltaic Performance
Photopolymerization
Stability and Scalability
- EA4’s synthetic complexity remains a barrier, though optimized routes now yield 75–80% purity . EA1’s commercial availability favors rapid prototyping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
